CGP 20712

β1-adrenoceptor Selectivity Binding affinity

CGP 20712 (CAS 137888-49-4) is a premier β1-adrenoceptor antagonist with 501-10,000x selectivity over β2. As inverse agonist with Ki=0.3 nM, it enables biphasic [³H]DHA competition binding at 100 nM to resolve β1/β2 populations—unachievable with clinical beta-blockers like atenolol or metoprolol. Essential for cAMP assays and functional studies with ICI 118551.

Molecular Formula C23H25F3N4O5
Molecular Weight 494.5 g/mol
CAS No. 137888-49-4
Cat. No. B1668483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 20712
CAS137888-49-4
Synonyms1-(2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino)-3-(4-(1-methyl-4-trifluoromethyl-2-imidazoylyl)phenoxy)-2-propanol methanesulfonate
2-hydroxy-5-(2-(hydroxy-3-(4-((1-methyl-4-trifluoromethyl)-1H-imidazol-2-yl)phenoxy)propyl)aminoethoxy)benzamide
CGP 20712
CGP 20712A
CGP 26505
CGP-20712
CGP-20712-A
CGP-20712A
CGP-26505
Molecular FormulaC23H25F3N4O5
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F
InChIInChI=1S/C23H25F3N4O5/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33)
InChIKeyGKJZEKSHCJELPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CGP 20712 (CAS 137888-49-4) Procurement Guide: Defining High-Selectivity β1-Adrenoceptor Antagonism


CGP 20712 (CGP 20712A) is a high-selectivity β1-adrenoceptor antagonist widely utilized as a reference tool in pharmacological research. Its primary mechanism is competitive antagonism at β1-adrenergic receptors, with a reported Ki of 0.3 nM . Unlike many clinically used beta-blockers, CGP 20712 demonstrates exceptional subtype discrimination, enabling precise dissection of β-adrenoceptor pharmacology in vitro and in vivo. This compound is primarily supplied as a research reagent for laboratory investigation of β1-mediated signaling pathways.

Why Off-Label Clinical Beta-Blockers Cannot Replace CGP 20712 in Research Settings


Generic substitution of CGP 20712 with clinically used beta-blockers such as atenolol, metoprolol, or bisoprolol is scientifically invalid due to profound differences in receptor subtype selectivity and functional activity. While compounds like bisoprolol exhibit a modest ~14-fold β1-selectivity, CGP 20712 demonstrates 501- to 10,000-fold selectivity for β1 over β2 adrenoceptors [1]. Furthermore, CGP 20712 acts as an inverse agonist with approximately 50% negative intrinsic activity at β1-adrenoceptors, a property absent in many clinical agents [2]. These functional and selectivity divergences mean that research findings generated with CGP 20712 cannot be extrapolated to or reproduced by substituting with less selective, clinically-oriented beta-blockers.

Quantitative Differentiation of CGP 20712 from Close Analogs and In-Class Comparators


Direct Head-to-Head Comparison: CGP 20712 vs. ICI 118551 in Human β-Adrenoceptor Binding Assays

In a whole-cell binding study using CHO cells stably expressing human β1-, β2-, and β3-adrenoceptors, CGP 20712 exhibited a 501-fold higher affinity for β1 over β2 receptors, and a 4169-fold higher affinity for β1 over β3 receptors. In contrast, the β2-selective antagonist ICI 118551 showed 550-fold β2-selectivity over β1 and 661-fold β2-selectivity over β3 [1]. This direct comparison quantifies the unique receptor selectivity profile of CGP 20712.

β1-adrenoceptor Selectivity Binding affinity Human receptors

Cross-Study Comparative Analysis: CGP 20712 Demonstrates Superior β1-Selectivity Over Clinical Beta-Blockers

While CGP 20712 exhibits a 501- to 10,000-fold β1-selectivity [1], clinically used β1-selective antagonists show markedly lower discrimination. Bisoprolol, for example, demonstrates only a 14-fold β1-selectivity [2]. The majority of clinically used beta-blockers, including atenolol and metoprolol, show minimal or even reversed selectivity for β1 over β2 receptors in intact cell systems [2].

β1-selectivity Bisoprolol Atenolol Therapeutic comparison

Functional Selectivity: Inverse Agonism Differentiates CGP 20712 from Neutral Antagonists

In rat anterior pituitary cells, CGP 20712A acts as an inverse agonist, reducing basal cAMP accumulation with approximately 50% negative intrinsic activity [1]. This functional property is distinct from simple competitive antagonism and is not observed with many clinical beta-blockers or other reference antagonists. This suggests β1-adrenoceptors contribute to constitutive adenylate cyclase activity in this tissue.

Inverse agonism cAMP Constitutive activity Functional selectivity

Utility as a Research Tool: Quantification of β1/β2 Receptor Populations

CGP 20712A produces a biphasic competition curve in [³H]-dihydroalprenolol (DHA) binding assays using rat neocortical membranes, with a distinct plateau at 100 nM. This plateau corresponds to 60% displacement of [³H]DHA, enabling clear differentiation between β1- and β2-adrenoceptor populations. The ratio of IC50 values for β2 to β1 displacement is approximately 10,000 [1]. In contrast, a monophasic curve is observed in cerebellum, a tissue predominantly expressing β2 receptors. This property establishes CGP 20712A as a validated tool for estimating the percentage of β1- and β2-adrenoceptors in heterogeneous tissues.

Receptor quantitation Radioligand binding CGP 20712A β-adrenoceptor subtypes

Validated Application Scenarios for CGP 20712 Based on Quantitative Evidence


In Vitro Radioligand Binding Studies for β1-Adrenoceptor Quantitation

CGP 20712 is the established gold-standard for resolving and quantifying β1- and β2-adrenoceptor populations in membrane preparations. Its use at 100 nM in [³H]DHA or [¹²⁵I]ICYP competition binding assays yields a characteristic biphasic curve with a plateau that demarcates β1 from β2 binding, enabling accurate subtype ratio calculations [1]. This method is essential for studies on receptor regulation, disease-related changes, or tissue-specific expression profiles.

Functional Dissection of β1- vs. β2-Adrenoceptor Signaling in Isolated Tissue and Cell Models

In isolated organ bath or cellular signaling experiments, CGP 20712 (e.g., 300 nM) is used in combination with the β2-selective antagonist ICI 118551 (e.g., 50 nM) to unequivocally attribute observed functional responses (e.g., inotropy, chronotropy, cAMP elevation) to specific β-adrenoceptor subtypes [1][2]. This approach is critical for validating new agonists or for defining the receptor pharmacology of endogenous mediators.

Investigating Constitutive β1-Adrenoceptor Activity and Inverse Agonism

For studies examining basal, ligand-independent receptor activity, CGP 20712 serves as a validated inverse agonist probe. Its ability to reduce basal cAMP accumulation by ~50% in certain systems [1] allows researchers to quantify the contribution of constitutively active β1-adrenoceptors to cellular tone, a facet of GPCR biology that is inaccessible with neutral antagonists.

Reference Standard for Profiling Novel β-Adrenoceptor Ligands

When screening or characterizing new compounds for β-adrenoceptor activity, CGP 20712 provides a benchmark for high-selectivity β1-antagonism. Its well-defined selectivity profile (501-fold over β2; 4169-fold over β3) and established utility in functional assays make it an indispensable control for validating assay sensitivity and for contextualizing the properties of novel ligands [1].

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